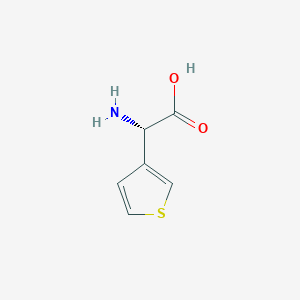

(S)-2-Amino-2-(thiophen-3-yl)acetic acid

Vue d'ensemble

Description

"(S)-2-Amino-2-(thiophen-3-yl)acetic acid" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of biological compounds and derivatives.

Synthesis Analysis

- Synthesis of Salts: A series of salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids were synthesized using 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids as starting substances. These were synthesized by interaction with various organic and inorganic basics and salts in alcoholic or aqueous media (Safonov, Panasenko, & Knysh, 2017).

Molecular Structure Analysis

- X-Ray Analysis: The molecular structure of related compounds, such as 2-amino-5-(4-chlorofuran-2-yl)furan-3,4-dicarboxylates and 2-amino-5-(4-chlorothiophen-2-yl)furan-3,4-dicarboxylates, was confirmed by single-crystal X-ray analysis (Sayahi et al., 2015).

Chemical Reactions and Properties

- Electrochemical and Chemical Polymerization: Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) monomer, synthesized via reaction of thiophen-3-yl acetyl chloride with 4-pyrrol-1-yl phenol, underwent homopolymers and copolymers synthesis using electrochemical and chemical polymerization techniques (Bingöl et al., 2005).

Physical Properties Analysis

- Thermal Behavior: Differential Scanning Calorimetry (DSC) and Thermal Gravimetry Analysis (TGA) were utilized to examine the thermal behavior of polymers related to thiophen-3-yl acetic acid (Bingöl et al., 2005).

Chemical Properties Analysis

- Structural and Electronic Properties: The structural and electronic properties of 3-thiophene acetic acid (3-TAA) monomer and dimer were investigated using Density Functional Theory (DFT) calculations. The stability of crystal packing was ensured by various intermolecular interactions. The electronic properties were analyzed using time-dependent DFT and discussed through HOMO, LUMO, and excitation energy values (Issa, Sagaama, & ISSAOUI, 2020).

Applications De Recherche Scientifique

-

Synthesis of Thiophen-3-yl Acetic Acid 4-pyrrol-1-yl Phenyl Ester (TAPE) Monomer

- Application : The TAPE monomer was synthesized by the reaction of thiophene acetic acid with thionyl chloride, and further reaction of thiophen-3-yl acetyl chloride with 4-pyrrol-1-yl phenol .

- Method : The method involves two steps. First, thiophene acetic acid is reacted with thionyl chloride to produce thiophen-3-yl acetyl chloride. This intermediate is then reacted with 4-pyrrol-1-yl phenol to produce the TAPE monomer .

- Results : The synthesis of the TAPE monomer was successful, but the source did not provide any quantitative data or statistical analyses .

- Synthesis of 2-(thiophen-2-yl)acetyl chloride

- Application : In a two-step process, 2-(thiophen-2-yl)acetic acid was first activated by converting it into 2-(thiophen-2-yl)acetyl chloride .

- Method : The first step involves the activation of the carboxylic acid with thionyl chloride .

- Results : The source did not provide any quantitative data or statistical analyses .

Orientations Futures

Thiophene and its derivatives have attracted attention due to their varied biological and clinical applications . They are used in industrial chemistry and material science as corrosion inhibitors and have a prominent role in the advancement of organic semiconductors . Future research may focus on exploring these applications further.

Propriétés

IUPAC Name |

(2S)-2-amino-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGBBSAQOQTNGF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(thiophen-3-yl)acetic acid | |

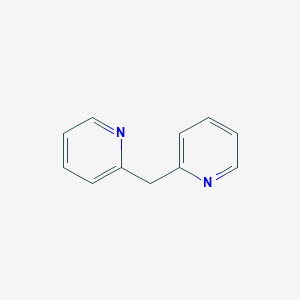

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

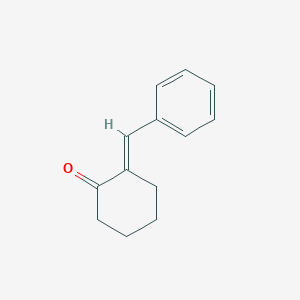

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)